Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
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Overview
Description
Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a synthetic organic compound known for its vibrant red color. It is commonly used as a pigment in various industries, including textiles, plastics, and inks. The compound is also referred to as Pigment Red 57:1 and has the molecular formula C18H14N2O6S.Ca .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate typically involves the diazotization of 4-methyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out under acidic conditions, and the resulting azo compound is then treated with calcium salts to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve consistent quality. The final product is often subjected to purification steps such as filtration and drying to obtain the desired pigment .
Chemical Reactions Analysis
Types of Reactions
Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .
Scientific Research Applications
Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has several scientific research applications:
Chemistry: Used as a standard pigment in analytical chemistry for studying dye interactions and stability.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Similar Compounds
Pigment Red 482: Another azo pigment with similar applications but different chemical structure.
Pigment Red 57: A closely related compound with slight variations in its molecular structure.
Pigment Red 481: Similar in color properties but differs in its chemical composition.
Uniqueness
Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific molecular structure, which imparts excellent stability and vibrant color. Its ability to undergo various chemical reactions also makes it versatile for different applications .
Properties
CAS No. |
79953-84-7 |
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Molecular Formula |
C17H12CaN2O10S3 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
calcium;6-hydroxy-5-[(4-methyl-2-sulfonatophenyl)diazenyl]-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H14N2O10S3.Ca/c1-9-2-5-13(14(6-9)31(24,25)26)18-19-16-12-4-3-11(30(21,22)23)7-10(12)8-15(17(16)20)32(27,28)29;/h2-8,20H,1H3,(H,21,22,23)(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
ONIUPSGNWSSVST-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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